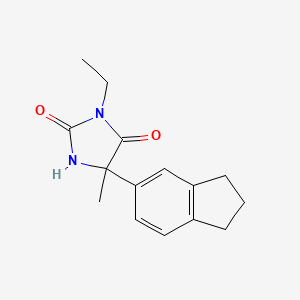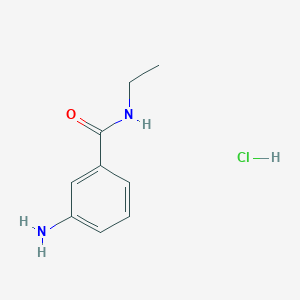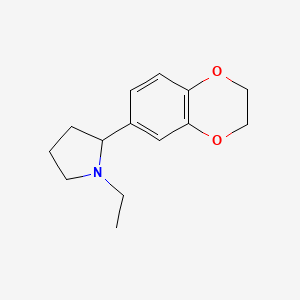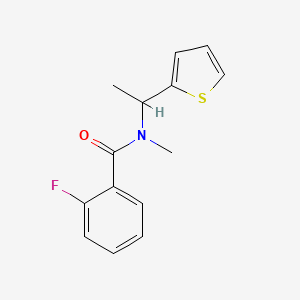![molecular formula C12H17BrN2O B7491160 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea](/img/structure/B7491160.png)
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea is an organic compound that features a urea moiety substituted with a 4-bromophenyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetonitrile with isopropylamine, followed by the addition of a urea derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
Applications De Recherche Scientifique
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but differs in the functional group attached to the ethyl chain.
1-(4-Bromophenyl)ethylamine: Similar structure but contains an amine group instead of a urea moiety.
4-Bromophenylacetonitrile: Precursor in the synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a urea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group further enhances its hydrophobic interactions and stability.
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)14-12(16)15-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKUZMBDVGQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7491079.png)
![1-[5-(2-Ethylpiperidine-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7491086.png)

![[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7491099.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7491100.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7491136.png)
![N-[1-(4-fluorophenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7491143.png)
![N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B7491146.png)

![4-Imidazo[2,1-b][1,3]thiazol-6-ylphenol;hydrobromide](/img/structure/B7491151.png)
![1-[1-(2-Methylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7491152.png)


